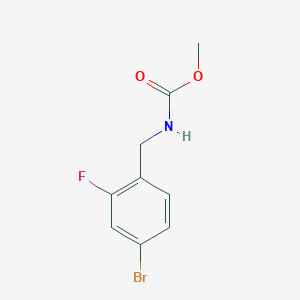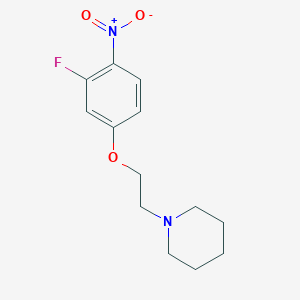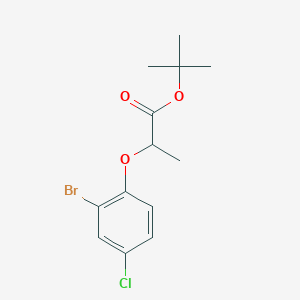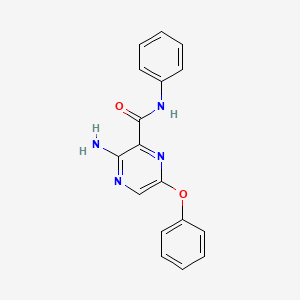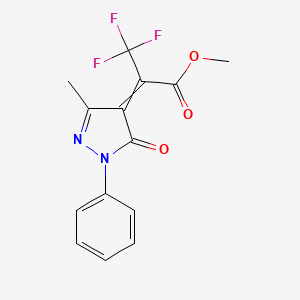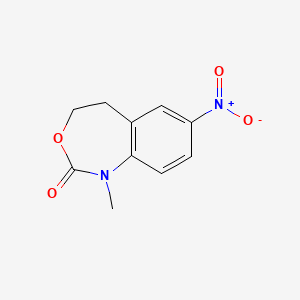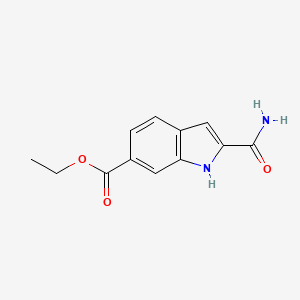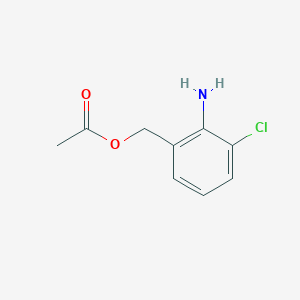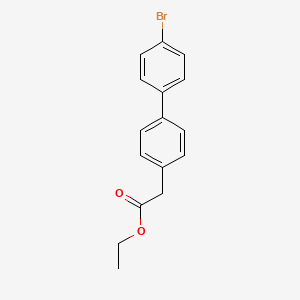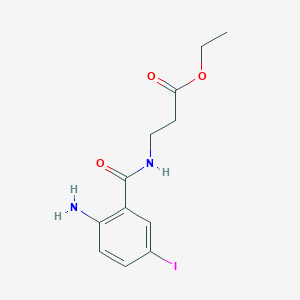![molecular formula C7H3F2NO B8360282 4,6-Difluorobenzo[d]oxazole](/img/structure/B8360282.png)
4,6-Difluorobenzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of fluorine atoms at the 4 and 6 positions of the benzene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with 4,6-difluorobenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal nanoparticles or ionic liquids may also be employed to improve the reaction rate and selectivity .
化学反应分析
Types of Reactions
4,6-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to electrophilic substitution reactions, particularly at the nitrogen atom.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while electrophilic substitution with halogens can produce halogenated oxazoles .
科学研究应用
4,6-Difluorobenzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
作用机制
The mechanism of action of 4,6-Difluorobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition or activation of biological pathways, depending on the specific application .
相似化合物的比较
Similar Compounds
4,6-Dichlorobenzo[d]oxazole: Similar in structure but with chlorine atoms instead of fluorine.
4,6-Dibromobenzo[d]oxazole: Contains bromine atoms at the 4 and 6 positions.
4,6-Diiodobenzo[d]oxazole: Features iodine atoms at the same positions.
Uniqueness
4,6-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms are highly electronegative and can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in medicinal chemistry and materials science .
属性
分子式 |
C7H3F2NO |
|---|---|
分子量 |
155.10 g/mol |
IUPAC 名称 |
4,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H |
InChI 键 |
FGRDQHHMFXMKSA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1OC=N2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


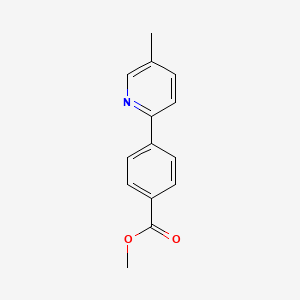
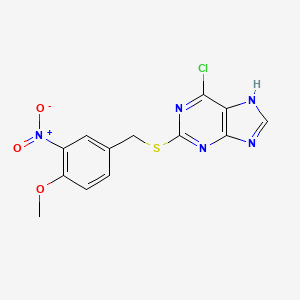
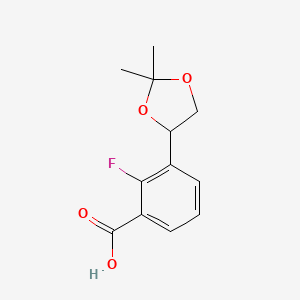
![Pyrimido[4,5-b]Quinolin-4(3H)-One-2-Carboxamide](/img/structure/B8360225.png)
